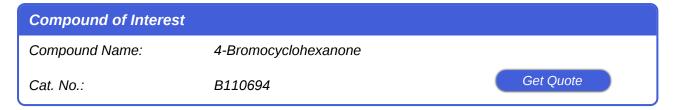


# An In-depth Technical Guide to 4-Bromocyclohexanone: Chemical Properties and Reactivity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **4-bromocyclohexanone** (CAS No. 22460-52-2). This versatile bifunctional molecule serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.

## **Chemical and Physical Properties**

**4-Bromocyclohexanone** is a halogenated cyclic ketone.[1] Its structure, featuring a bromine atom at the 4-position of a cyclohexanone ring, imparts a unique combination of reactivity at both the carbonyl group and the carbon-bromine bond. The electron-withdrawing nature of the ketone functionality influences the reactivity of the bromine atom.[1]

### **Quantitative Data Summary**

The key physical and chemical properties of **4-bromocyclohexanone** are summarized in the table below for easy reference.



Property	Value	Citation(s)
Molecular Formula	C <sub>6</sub> H <sub>9</sub> BrO	[1]
Molecular Weight	177.04 g/mol	[1]
CAS Number	22460-52-2	[1]
Appearance	Colorless to light yellow liquid	[2]
Density	1.5 ± 0.1 g/cm <sup>3</sup>	[3][4]
Boiling Point	224.0 ± 33.0 °C at 760 mmHg 89-91 °C at 1.87 kPa	[1][3][4]
Water Solubility	7.3 g/L (at 25 °C)	[5]
InChI Key	OMCGWSBEIHGWOH- UHFFFAOYSA-N	[1]
Canonical SMILES	C1CC(=O)CCC1Br	[1]

# **Spectral Characterization**

While a publicly available, verified spectral database entry for **4-bromocyclohexanone** is not readily accessible, the expected spectral characteristics can be predicted based on its structure.

- ¹H NMR: The spectrum is expected to show complex multiplets in the range of 2.0-3.0 ppm for the protons alpha to the carbonyl and the bromine, and a multiplet around 4.5 ppm for the proton on the carbon bearing the bromine (CH-Br).
- ¹³C NMR: The spectrum should feature a characteristic signal for the carbonyl carbon (C=O) downfield, typically around 205-210 ppm. The carbon attached to the bromine (C-Br) would appear around 50-60 ppm, with the remaining methylene carbons of the ring appearing between 30-45 ppm.
- Infrared (IR) Spectroscopy: The most prominent absorption would be a strong, sharp peak corresponding to the carbonyl (C=O) stretch, expected in the region of 1710-1720 cm<sup>-1</sup>.[2] A

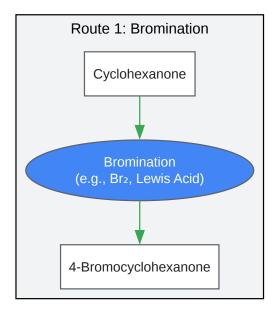


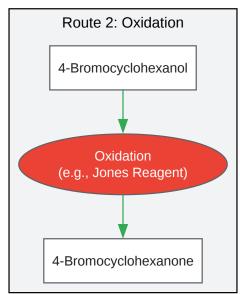
peak for the C-Br stretch would be observed in the fingerprint region, typically around 500- $600 \text{ cm}^{-1}$ .

## **Synthesis of 4-Bromocyclohexanone**

**4-Bromocyclohexanone** is primarily synthesized through two main routes: the direct bromination of cyclohexanone or the oxidation of a 4-bromocyclohexanol precursor.

#### General Synthesis Pathways for 4-Bromocyclohexanone





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**Figure 1:** Overview of primary synthetic routes to **4-bromocyclohexanone**.

# Experimental Protocol: Oxidation of 4-Bromocyclohexanol (Representative)

This protocol describes a general procedure for the Jones oxidation of a secondary alcohol to a ketone, which is applicable for the synthesis of **4-bromocyclohexanone** from 4-

### Foundational & Exploratory



#### bromocyclohexanol.[3]

Disclaimer: This is a representative protocol and has not been optimized for 4-bromocyclohexanol specifically. All work should be conducted in a fume hood with appropriate personal protective equipment (PPE).

#### Materials:

- 4-Bromocyclohexanol
- Acetone (reagent grade)
- Jones Reagent (a solution of chromic trioxide in sulfuric acid)
- Isopropyl alcohol
- Diethyl ether
- Anhydrous sodium sulfate
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)

#### Procedure:

- Dissolve the 4-bromocyclohexanol substrate in a minimal amount of acetone in a roundbottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- Slowly add Jones Reagent dropwise to the stirred solution. The color of the reaction mixture
  will change from orange/red to a persistent green/blue, indicating the consumption of the
  Cr(VI) oxidant.[3]
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Once the reaction is complete, quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears completely and the green color of Cr(III) persists.



- Remove the acetone under reduced pressure using a rotary evaporator.
- Partition the remaining aqueous residue between diethyl ether and water.
- Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution, and finally brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **4-bromocyclohexanone**.
- The product can be further purified by vacuum distillation.[1]

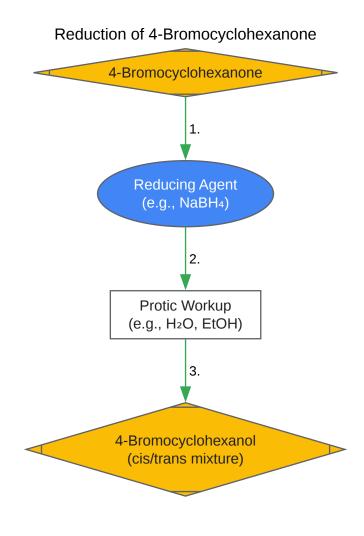
### **Chemical Reactivity and Applications**

**4-Bromocyclohexanone**'s bifunctional nature allows for a wide range of chemical transformations, making it a key building block for more complex molecules.

### **Reactivity at the Carbonyl Group**

The ketone functionality can undergo standard carbonyl reactions, most notably reduction to the corresponding alcohol.





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Figure 2: Workflow for the reduction of the ketone in 4-bromocyclohexanone.

Experimental Protocol: Reduction with Sodium Borohydride (Representative)

This protocol is a general method for the reduction of a cyclohexanone derivative.

#### Materials:

- 4-Bromocyclohexanone
- Methanol or Ethanol



- Sodium borohydride (NaBH<sub>4</sub>)
- 3M Hydrochloric acid
- · Dichloromethane or Diethyl ether
- Anhydrous sodium sulfate

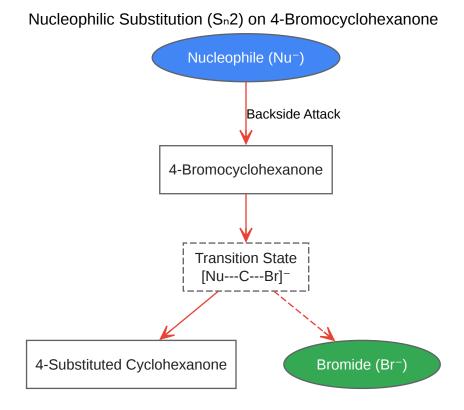
#### Procedure:

- Dissolve **4-bromocyclohexanone** in methanol or ethanol in a flask and cool the solution in an ice bath.
- In small portions, carefully add sodium borohydride to the stirred solution. (Caution: Hydrogen gas is evolved).
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes.
- Slowly add 3M HCl to quench the reaction and neutralize the mixture.
- Extract the product with dichloromethane or diethyl ether (3x volumes).
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and remove the solvent under reduced pressure to obtain 4-bromocyclohexanol as a mixture of cis and trans isomers.

### Reactivity at the C-Br Bond: Nucleophilic Substitution

The bromine atom at the C4 position is susceptible to displacement by a variety of nucleophiles, enabling the introduction of diverse functional groups. This  $S_n2$  reaction is a cornerstone of its utility in synthesis.





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**Figure 3:** General mechanism for  $S_n2$  reaction at the C4 position.

Experimental Protocol: Synthesis of 4-Azidocyclohexanone (Representative)

This protocol is adapted from a general procedure for the synthesis of alkyl azides from alkyl bromides using sodium azide in a polar aprotic solvent.[1]

Disclaimer: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution and follow all institutional safety procedures.

#### Materials:

- 4-Bromocyclohexanone
- Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)



- Sodium azide (NaN₃)
- Diethyl ether
- Water
- Brine

#### Procedure:

- Dissolve **4-bromocyclohexanone** in DMSO in a round-bottom flask.
- Add sodium azide (1.5 equivalents) to the solution and stir the mixture at room temperature.
   The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary.
- · Monitor the reaction by TLC.
- Once complete, pour the reaction mixture into a larger volume of cold water.
- Extract the aqueous mixture with diethyl ether (3x volumes).
- Combine the organic layers and wash thoroughly with water and then brine to remove the DMSO and residual salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-azidocyclohexanone.
- Further purification can be achieved via column chromatography if necessary.

### **Applications in Drug Discovery**

The cyclohexanone framework is a common motif in many biologically active molecules.[3] **4-Bromocyclohexanone** serves as a starting material for synthesizing derivatives with potential therapeutic applications. For instance, it has been used in the synthesis of novel open-chained analogues of epibatidine, a potent analogues, demonstrating its utility in generating compound libraries for screening.

## Safety and Handling



#### **4-Bromocyclohexanone** is classified as an irritant.

- GHS Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautions: Handle in a well-ventilated fume hood.[1] Wear appropriate personal protective
  equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid contact with skin,
  eyes, and inhalation of vapors.[1] Store in a cool, dry place away from incompatible
  materials.[1]

This guide provides a foundational understanding of **4-bromocyclohexanone** for chemical researchers. The combination of its accessible synthesis and dual reactivity ensures its continued importance as a versatile building block in modern organic chemistry.

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